1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol
Description
1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is a complex organic compound featuring an imidazole ring, which is known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3/c1-14(2)24(4)12-17(25)13-27-18-7-6-16(8-19(18)26-5)10-21-11-20-22-9-15(3)23-20/h6-9,14,17,21,25H,10-13H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYAUHTBLUJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CNCC2=CC(=C(C=C2)OCC(CN(C)C(C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common reagents used in these reactions include aromatic aldehydes, o-phenylenediamine, and various catalysts . The reaction conditions often involve the use of solvents such as N,N-dimethylformamide and sulfur, with the reactions being carried out under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired therapeutic effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: A bactericidal agent with an imidazole moiety.
Uniqueness
1-[2-methoxy-4-[[(5-methyl-1H-imidazol-2-yl)methylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol is unique due to its specific substitution pattern and the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
